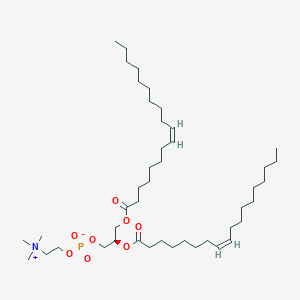
1,2-di-(8Z-octadecenoyl)-sn-glycero-3-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-di-(8Z-octadecenoyl)-sn-glycero-3-phosphocholine is a phospholipid compound that plays a crucial role in biological membranes. It is a type of glycerophospholipid, which is a major component of cell membranes. This compound is known for its structural role in membranes and its involvement in various cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-di-(8Z-octadecenoyl)-sn-glycero-3-phosphocholine typically involves the esterification of glycerol with fatty acids, followed by the introduction of a phosphocholine group. The reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced techniques such as enzymatic catalysis to achieve high yields and purity. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-di-(8Z-octadecenoyl)-sn-glycero-3-phosphocholine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can alter the structure and function of the compound, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
1,2-di-(8Z-octadecenoyl)-sn-glycero-3-phosphocholine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of phospholipids in various chemical reactions.
Biology: Plays a role in membrane structure and function, making it a valuable tool for studying cellular processes.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and treatment of diseases related to membrane dysfunction.
Industry: Utilized in the production of liposomes and other lipid-based delivery systems.
Wirkmechanismus
The mechanism of action of 1,2-di-(8Z-octadecenoyl)-sn-glycero-3-phosphocholine involves its incorporation into biological membranes, where it influences membrane fluidity and permeability. It interacts with various proteins and other lipids, affecting cellular signaling pathways and membrane dynamics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-dipalmitoyl-sn-glycero-3-phosphocholine
- 1,2-dioleoyl-sn-glycero-3-phosphocholine
- 1,2-distearoyl-sn-glycero-3-phosphocholine
Uniqueness
1,2-di-(8Z-octadecenoyl)-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. This uniqueness makes it particularly valuable for studying membrane dynamics and developing specialized lipid-based applications.
Eigenschaften
Molekularformel |
C44H84NO8P |
|---|---|
Molekulargewicht |
786.1 g/mol |
IUPAC-Name |
[(2R)-2,3-bis[[(Z)-octadec-8-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h22-25,42H,6-21,26-41H2,1-5H3/b24-22-,25-23-/t42-/m1/s1 |
InChI-Schlüssel |
GSBQNXGZJSUFQJ-SDDSAGJCSA-N |
Isomerische SMILES |
CCCCCCCCC/C=C\CCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC/C=C\CCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCC=CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC=CCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Imino-1-[2-[2-[2-(2-imino-4-oxoimidazolidin-1-yl)ethylamino]ethylamino]ethyl]imidazolidin-4-one](/img/structure/B12066333.png)
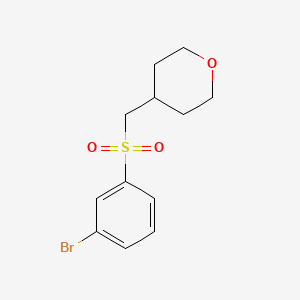
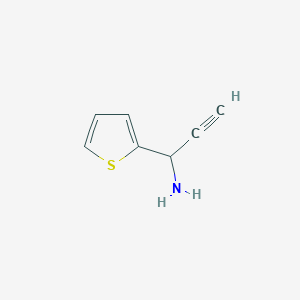
![azanium;5-acetamido-2-[2-[4,5-dihydroxy-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]-2-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B12066352.png)
![3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine](/img/structure/B12066353.png)
![[[5-(2-Amino-1-bromo-6-oxopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12066357.png)
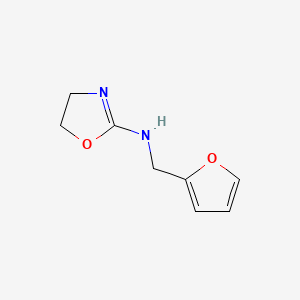
![2,3-Bis(acetyloxy)-4-{[1-hydroxy-3-(octadecanoyloxy)propan-2-yl]oxy}-4-oxobutanoic acid](/img/structure/B12066381.png)
![2-[(4-tert-Butylphenyl)methoxy]benzoic acid](/img/structure/B12066384.png)
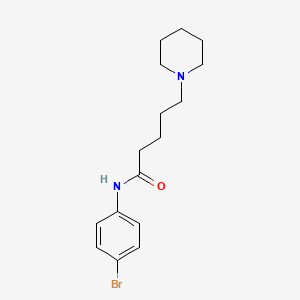
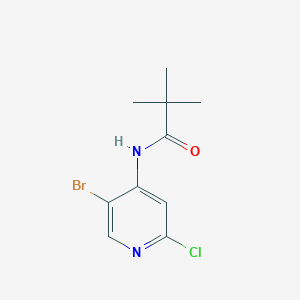

![{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(2,2,2-trifluoroethyl)amine](/img/structure/B12066401.png)

